N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide

Description

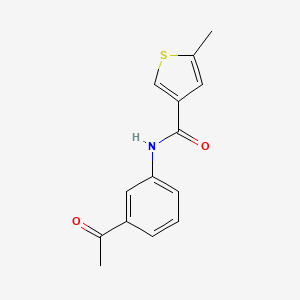

N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide is a thiophene-carboxamide derivative characterized by a 5-methylthiophene ring linked via a carboxamide group to a 3-acetylphenyl moiety. This structure combines the electron-rich thiophene system with the acetylphenyl group, which may confer unique electronic and steric properties. The acetyl group at the phenyl para position may influence solubility and intermolecular interactions, as seen in structurally similar compounds like N-(3-acetylphenyl)acetamide ().

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-6-12(8-18-9)14(17)15-13-5-3-4-11(7-13)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPKCRKZOXYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227287 | |

| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895920-80-6 | |

| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895920-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-methylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.

-

Product : 5-Methylthiophene-3-carboxylic acid and 3-acetylaniline.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : NaOH (2M), ethanol/water (1:1), 80°C for 6 hours.

Substitution Reactions

The methyl group at the 5-position of the thiophene ring participates in electrophilic substitution, though its electron-donating nature directs reactivity to adjacent positions.

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 4 hours.

-

Product : 5-Methyl-4-nitrothiophene-3-carboxamide derivative .

Sulfonation

-

Conditions : SO₃ in H₂SO₄, 50°C, 3 hours.

-

Product : Sulfonic acid derivative at the 4-position of the thiophene ring .

Oxidation Reactions

The acetylphenyl group and thiophene ring are susceptible to oxidation.

Acetyl Group Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄).

-

Product : 3-Carboxyphenyl-5-methylthiophene-3-carboxamide.

Thiophene Ring Oxidation

-

Reagent : H₂O₂ in acetic acid, 60°C.

-

Product : Thiophene ring cleavage to form dicarboxylic acid derivatives .

Coupling Reactions

The carboxamide group facilitates cross-coupling reactions for structural diversification.

Suzuki Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Example : Coupling with 4-methoxyphenylboronic acid yields 5-methyl-3-(4-methoxyphenyl)thiophene-3-carboxamide .

Biological Activity Post-Modification

Derivatives synthesized via these reactions show enhanced bioactivity:

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations on analogous thiophene carboxamides reveal:

-

Electrophilic reactivity : The thiophene ring’s 4-position has the highest electron density (Fukui index: f⁺ = 0.152) .

-

Hydrogen bonding : Intramolecular H-bonding between the carboxamide NH and thiophene sulfur stabilizes planar conformations .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| N-(4-acetylphenyl)-5-bromothiophene-2-carboxamide | Bromine enables nucleophilic substitution. |

| N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide | Chlorine enhances oxidative stability. |

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving thiophene derivatives. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Bromine in acetic acid | Halogenated derivatives |

Biological Applications

2. Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various pathogens and cancer cell lines.

- Cytotoxicity Assays: Studies show that this compound can reduce cell viability in cancer cells at concentrations as low as 10 µM, indicating potent anticancer properties.

- Antibacterial Testing: Comparative studies reveal that it has higher antibacterial activity against Staphylococcus aureus compared to standard antibiotics, with significantly larger inhibition zones.

3. Mechanism of Action:

The compound interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites. This action can modulate various biochemical pathways related to inflammation and cell growth.

Medicinal Applications

4. Drug Development:

this compound is being explored as a potential drug candidate due to its ability to interact with biological targets implicated in diseases such as cancer and inflammatory disorders. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Inflammatory Diseases: The compound has shown promise as an inhibitor of IKK-2, an enzyme involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

5. Material Science:

In the industrial sector, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications in dyes and pigments.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across various applications:

- Antioxidant Activity: Certain thiophene derivatives have demonstrated significant antioxidant potency comparable to established antioxidants like ascorbic acid, suggesting their potential use in treating oxidative stress-related diseases .

- Structure-Activity Relationship (SAR): Investigations into SAR have indicated that modifications to the compound's structure can significantly influence its biological activity. For example, the presence of electron-donating groups enhances efficacy against biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-methylthiophene-3-carboxamide | Similar thiophene structure; different substituents | Antimicrobial |

| 5-Acetylthiazole-2-carboxamide | Contains thiazole instead of thiophene | Antitumor |

| 2-Amino-N-cyclopropyl-thiophene-3-carboxamide | Cyclopropyl substitution on nitrogen | Antimicrobial and antitumor |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

N-(3-Acetylphenyl)-5-ethylthiophene-3-carboxamide

- Key Difference : Ethyl substituent at the thiophene 5-position instead of methyl.

- Ethyl groups also introduce greater steric bulk, which may affect binding to biological targets ().

N-(3-Acetylphenyl)-5-bromo-2-furamide

- Key Difference : Bromine atom on a furan ring instead of a methylthiophene.

- Impact : Bromine’s electronegativity and larger atomic radius alter electronic distribution and steric hindrance. The furan ring’s reduced aromaticity compared to thiophene may decrease stability. Physical properties include a higher density (1.549 g/cm³) and predicted pKa of 11.79 ().

2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide

- Key Difference : Trifluoromethyl (CF₃) group on the phenyl ring and additional ethyl substituent on the thiophene.

- Impact: The CF₃ group enhances metabolic stability and hydrophobicity.

N-(4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl)-5-methylthiophene-3-carboxamide

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key Difference : Nitro group on thiophene and trifluoromethyl-methoxyphenyl-thiazole.

- The trifluoromethyl group improves bioavailability, as demonstrated by its 98.158% HPLC purity ().

Key Insights and Research Implications

- Electronic Modulation : Electron-withdrawing groups (e.g., CF₃, nitro) enhance stability and target engagement but may reduce solubility. Methyl/ethyl groups balance lipophilicity and synthetic feasibility.

- Steric Considerations : Bulky substituents (e.g., ethyl, bromine) can hinder binding to compact active sites but improve selectivity by excluding off-target interactions.

- Synthetic Challenges : Coupling reactions (e.g., HATU-mediated amidation in ) are critical for carboxamide formation, but purification (e.g., silica gel chromatography in ) remains a bottleneck for scalability.

Biological Activity

N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its biological versatility. The presence of the acetyl group on the phenyl ring and the methyl group on the thiophene enhances its potential for biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their catalytic activity. This interaction can prevent substrate binding and subsequent reactions, which is crucial in pathways related to inflammation and cancer progression.

- Receptor Modulation : It may also interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses, including apoptosis in cancer cells.

Biological Activities

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to standard antibiotics such as ampicillin .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in various cancer cell lines. The structure-activity relationship studies suggest that modifications to the thiophene ring can enhance its cytotoxic effects against tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-methylthiophene-3-carboxamide | Similar thiophene structure; different substituents | Antimicrobial activity |

| 5-Acetylthiazole-2-carboxamide | Contains thiazole instead of thiophene | Antitumor properties |

| 2-Amino-N-cyclopropyl-thiophene-3-carboxamide | Cyclopropyl substitution on nitrogen | Antimicrobial and antitumor effects |

The presence of electron-donating groups, such as methyl groups, has been shown to enhance the compound's efficacy against various biological targets .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in several applications:

- Cytotoxicity Assays : In vitro studies using different cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .

- Antibacterial Testing : A comparative study showed that this compound exhibited higher antibacterial activity against Staphylococcus aureus compared to standard antibiotics, with inhibition zones significantly larger than those observed for controls .

Q & A

Q. How to interpret conflicting cytotoxicity results across cancer cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.